N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide is a chemical compound with the molecular formula C24H26NOP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide typically involves the reaction of N,N-diethylacetamide with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphoranylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
Scientific Research Applications
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various chemical transformations. Molecular targets and pathways involved in its action are still under investigation, particularly in biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetamide: Lacks the triphenylphosphoranylidene group, making it less reactive in certain types of reactions.
Triphenylphosphine: While it shares the triphenylphosphoranylidene group, it does not have the acetamide moiety, limiting its applications in some synthetic routes.
Uniqueness
N,N-Diethyl-2-(triphenylphosphoranylidene)acetamide is unique due to its combination of the acetamide and triphenylphosphoranylidene groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
6080-83-7 |
---|---|
Molecular Formula |
C24H26NOP |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C24H26NOP/c1-3-25(4-2)24(26)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3 |
InChI Key |
JJKQHTYHRSJMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.